molecular formula C7H6N2O2S2 B3332152 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide CAS No. 87343-84-8

2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide

Cat. No.: B3332152
CAS No.: 87343-84-8
M. Wt: 214.3 g/mol
InChI Key: BHMOTROMJCAUNQ-UHFFFAOYSA-N
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Description

2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a benzene ring fused to a thiadiazine ring, which contains sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with carbon disulfide under basic conditions, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiadiazine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .

Scientific Research Applications

2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of diseases like hypertension and diabetes due to its ability to modulate biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. In the case of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide can be compared with other similar compounds such as:

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound lacks the thione group but shares the thiadiazine ring structure. It is known for its antihypertensive and diuretic properties.

    2H-1,2,4-Thiadiazine-3(4H)-thione: This compound has a similar thiadiazine ring but without the benzene fusion. It is used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of the thione and dioxide functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c10-13(11)6-4-2-1-3-5(6)8-7(12)9-13/h1-4H,(H2,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMOTROMJCAUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)NS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Reactant of Route 2
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Reactant of Route 3
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Reactant of Route 4
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Reactant of Route 5
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Reactant of Route 6
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide

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